Quantified Lipophilicity Advantage: 6-Ethyl vs. 6-Methyl and Unsubstituted Analogs
The 6-ethyl derivative exhibits a computed lipophilicity (XLogP3) of -0.9, which is meaningfully higher than the 6-methyl analog (1.3) and the unsubstituted 3-amino-1,2,4,5-tetrazine (1.7). This represents a quantifiable increase in logP of 0.4 and 0.8 units, respectively [1].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | -0.9 |
| Comparator Or Baseline | 6-Methyl-1,2,4,5-tetrazin-3-amine: -1.3; 1,2,4,5-Tetrazin-3-amine: -1.7 |
| Quantified Difference | +0.4 log units over methyl analog; +0.8 log units over unsubstituted parent |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, which is critical for intracellular target engagement and may reduce the need for pro-drug strategies when selecting a tetrazine scaffold for in vivo applications [2].
- [1] PubChem. (2026). Computputed Properties: XLogP3-AA for CID 1712475, CID 535496, and CID 535531. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
